N-(3-chlorophenyl)-2-{6-[(4-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamide
Description
This compound features a 1,1-dioxo-1λ⁶,2,6-thiadiazinan core substituted with a 4-chlorophenylmethyl group at position 6 and an N-(3-chlorophenyl)acetamide moiety at position 2.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[6-[(4-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O3S/c19-15-7-5-14(6-8-15)12-22-9-2-10-23(27(22,25)26)13-18(24)21-17-4-1-3-16(20)11-17/h1,3-8,11H,2,9-10,12-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSSSSQDVPHDDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)N(C1)CC(=O)NC2=CC(=CC=C2)Cl)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-{6-[(4-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a thiadiazinan core structure, which is known for its diverse pharmacological properties. The presence of chlorine substituents on the phenyl rings enhances its lipophilicity and potential biological interactions.
1. Anticancer Activity
Research indicates that derivatives of thiadiazine compounds exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
- Case Study : A study on 5-Aryl-1,3,4-thiadiazole derivatives demonstrated that modifications in the chemical structure significantly influenced their anticancer activity. Specifically, compounds with a benzyl piperidine moiety exhibited potent activity with IC50 values as low as 2.32 µg/mL against MCF-7 cells .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
2. Antimicrobial Activity
The compound's structural analogs have been evaluated for antimicrobial properties. Studies have reported moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.
- Research Findings : A series of sulfonamide derivatives containing acetamide groups were tested for antibacterial efficacy, showing promising results in inhibiting bacterial growth .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
3. Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Particularly, it has shown effectiveness against acetylcholinesterase and urease.
- Inhibition Studies : Various synthesized compounds from the same family demonstrated strong inhibitory activity against urease, which is crucial in the treatment of urinary tract infections .
The proposed mechanisms for the biological activities of this compound include:
- Induction of Apoptosis : The increase in pro-apoptotic proteins (Bax) relative to anti-apoptotic proteins (Bcl-2) suggests that the compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest : Evidence shows that treatment with this compound leads to cell cycle arrest at specific phases (G2/M), preventing cancer cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiadiazinan-Based Analogs
2-{6-[(2-Chlorophenyl)methyl]-1,1-dioxo-1λ⁶,2,6-thiadiazinan-2-yl}-N-(3-chloro-4-fluorophenyl)acetamide ()
- Structural Differences :
- Substituent Position : The benzyl group at position 6 is 2-chlorophenyl instead of 4-chlorophenyl.
- Acetamide Substituent : The N-aryl group is 3-chloro-4-fluorophenyl , introducing an additional fluorine atom.
- The 2-chlorophenyl group may reduce steric hindrance compared to the 4-chlorophenyl analog.
2-{6-[(2-Fluorophenyl)methyl]-1,1-dioxo-1λ⁶,2,6-thiadiazinan-2-yl}-N-(2-methoxy-5-methylphenyl)acetamide ()
- Structural Differences :
- Benzyl Substituent : 2-Fluorophenylmethyl replaces 4-chlorophenylmethyl.
- Acetamide Group : Contains a 2-methoxy-5-methylphenyl group, introducing methoxy and methyl substituents.
- Implications :
- Methoxy and methyl groups improve solubility but may reduce membrane permeability.
- Fluorine’s smaller size compared to chlorine could alter π-π stacking interactions.
Heterocyclic Core Variations
Imidazothiazole-Based Acetamides (, e.g., Compound 5f)
- Core Structure : Imidazo[2,1-b]thiazole instead of thiadiazinan.
- Substituents : Pyridinyl (e.g., 6-chloropyridin-3-yl) or fluorophenyl groups on the acetamide.
- Higher melting points (~210°C) compared to thiadiazinan analogs suggest stronger intermolecular forces.
Triazole-Based Acetamides (, e.g., Compound 6m)
- Core Structure : 1,2,3-Triazole formed via 1,3-dipolar cycloaddition.
- Substituents : Naphthyloxy groups and chlorophenyl acetamide.
- Key Differences :
- Triazole rings offer hydrogen-bonding sites (N–H) and metabolic stability.
- IR data (C=O at 1678 cm⁻¹) aligns with the target compound’s expected carbonyl stretching.
Piperazine/Morpholine-Containing Acetamides ()
Example: N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (Compound 12)
- Core Structure : Piperazine ring instead of thiadiazinan.
- Substituents : Methyl group on piperazine and 3-chlorophenyl acetamide.
- Key Differences: Piperazine’s flexibility may improve bioavailability but reduce target specificity.
Thiazolidine-2,4-dione Derivatives ()
Example: (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide
- Core Structure : Thiazolidine-2,4-dione with a conjugated exocyclic double bond.
- Key Differences :
- The 2,4-dione moiety introduces hydrogen-bonding and electron-withdrawing effects absent in thiadiazinan.
- Conjugation may enhance UV-Vis detectability compared to sulfone-containing analogs.
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
